7,8-Dichloro-2-propyl-4-quinolinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 7 and 8 positions of the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-2-propyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
7,8-Dichloro-2-propyl-4-quinolinol has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 7,8-Dichloro-2-propyl-4-quinolinol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may act as a chelating agent, binding to metal ions and affecting enzyme activity. Additionally, its structural similarity to other bioactive quinoline derivatives suggests it may interact with DNA or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorquinaldol: A related compound with antimicrobial properties.
5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar chemical properties.
Uniqueness
7,8-Dichloro-2-propyl-4-quinolinol is unique due to its specific substitution pattern and propyl group at the 2-position. This structural feature may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1070880-10-2 |
---|---|
Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
7,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
VYTVBTLWBVDRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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